N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride

Description

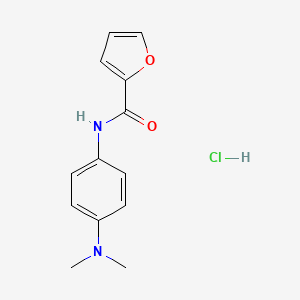

N-(4-(Dimethylamino)phenyl)furan-2-carboxamide hydrochloride is a synthetic organic compound featuring a furan-2-carboxamide core linked to a 4-(dimethylamino)phenyl group, with a hydrochloride counterion. The molecular formula is C₁₃H₁₇ClN₂O₂, and its structure includes:

- Carboxamide linkage: Connects the furan and dimethylaminophenyl groups, enabling hydrogen bonding and structural rigidity.

- 4-(Dimethylamino)phenyl group: A strongly electron-donating substituent that enhances solubility via protonation (as a hydrochloride salt) and may influence electronic properties in coordination complexes or bioactive molecules.

The hydrochloride salt form improves aqueous solubility, a common strategy for bioactive molecules .

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-15(2)11-7-5-10(6-8-11)14-13(16)12-4-3-9-17-12;/h3-9H,1-2H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHOFUWJSNLNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride typically involves the reaction of furan-2-carbonyl chloride with 4-(dimethylamino)aniline in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient coupling reagents and optimized reaction conditions ensures high yield and purity of the final product . Microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols depending on the reducing agent used.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions include furan-2,3-dione derivatives, substituted aromatic compounds, and various amine or alcohol derivatives .

Scientific Research Applications

N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities with analogs from literature:

Key Observations:

Aromatic Core Variations :

- Furan (target) vs. pyridine (Cp*IrCl(Dap-picolinamidato)): Pyridine’s nitrogen atom provides stronger coordination to metals (e.g., iridium), making it superior in catalytic applications. Furan’s oxygen may offer weaker binding but better metabolic stability in pharmaceuticals .

- Benzamide (): The benzene ring enables extended π-stacking, which is critical for kinase inhibition by interacting with hydrophobic enzyme pockets .

Substituent Effects: The 4-(dimethylamino)phenyl group (target and Cp*IrCl(Dap-picolinamidato)) enhances solubility via hydrochloride formation and electron donation, which can stabilize charge-transfer complexes .

Carboxamide Linkage :

- Present in all compared compounds, this group enables hydrogen bonding and structural rigidity. In iridium complexes, carboxamides act as bidentate ligands, while in pharmaceuticals, they mimic peptide bonds .

Biological Activity

N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carboxamide backbone with a dimethylamino group attached to the phenyl ring. This structural configuration is critical for its interaction with biological targets.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities, including:

- Anticancer Activity : The compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Properties : It has shown effectiveness against several drug-resistant bacterial strains.

The anticancer effects of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation. Studies indicate that it may modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway.

Case Studies

- In Vitro Studies : A study conducted on human colon fibroblast CCD-18Co cells revealed that pretreatment with the compound significantly reduced DNA strand breaks and mitochondrial damage induced by carcinogens .

- Cell Line Testing : In various cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity comparable to established chemotherapeutic agents.

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CCD-18Co (Colon) | 5.0 | Inhibition of DNA damage |

| MCF-7 (Breast) | 3.5 | Induction of apoptosis |

| A549 (Lung) | 4.2 | Modulation of NF-κB signaling |

Efficacy Against Drug-Resistant Bacteria

This compound has shown promising results against several clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.

Case Studies

- Agar Diffusion Method : The compound was tested using the agar well diffusion method against various bacterial strains. Results indicated significant zones of inhibition, particularly against NDM-positive strains .

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL for different bacterial strains, showcasing its potential as an antimicrobial agent.

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Acinetobacter baumannii | 16 | 24 |

| Klebsiella pneumoniae | 32 | 20 |

| Escherichia coli | 8 | 30 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-(4-(dimethylamino)phenyl)furan-2-carboxamide hydrochloride?

- Methodological Answer : Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted anilines. For example, activate the carboxylic acid using coupling reagents like HATU or EDCl/HOBt, followed by reaction with 4-(dimethylamino)aniline. The hydrochloride salt is formed via acid-base titration with HCl. Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>98%) and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and salt formation.

- Mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental analysis to verify stoichiometry of the hydrochloride salt .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact.

- Work in a fume hood due to potential respiratory irritation.

- Store at 2–8°C in airtight, light-protected containers.

- Dispose of waste via approved chemical disposal protocols, referencing local regulations .

Advanced Research Questions

Q. How can crystallographic data resolve polymorphic variations in this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine unit cell parameters and hydrogen-bonding patterns. Compare with PXRD data of bulk material to identify polymorphs. For example, highlights crystalline form analysis for structurally related compounds, which can guide solvent selection (e.g., ethanol/water mixtures) for crystallization .

Q. What strategies optimize structure-activity relationship (SAR) studies for furan-2-carboxamide derivatives?

- Methodological Answer :

- Substituent variation : Modify the dimethylamino group (e.g., replace with piperidine or morpholine) and assess binding affinity via receptor assays (e.g., GPCR targets).

- Bioisosteric replacement : Replace the furan ring with thiophene or pyrrole to evaluate metabolic stability.

- In vitro testing : Use cell-based assays (e.g., cAMP modulation) to quantify potency, referencing ’s fluorinated analog studies .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS method:

- Sample preparation : Protein precipitation with acetonitrile or solid-phase extraction.

- Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile).

- Detection : Monitor transitions at m/z 289 → 121 (parent → fragment ion). Calibrate with deuterated internal standards to minimize matrix effects .

Q. How should in vivo pharmacokinetic studies be designed for this compound?

- Methodological Answer :

- Dosing : Administer intravenously (IV) and orally (PO) in rodent models to calculate bioavailability.

- Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

- Analysis : Use the LC-MS/MS method (see FAQ 6) to determine Cmax, Tmax, and AUC. ’s benzodiazepine analogs provide a template for CNS penetration studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.